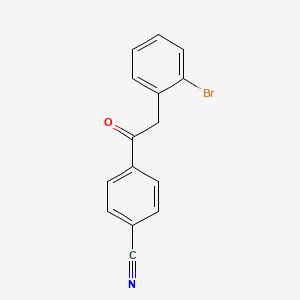

2-(2-Bromophenyl)-4'-cyanoacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

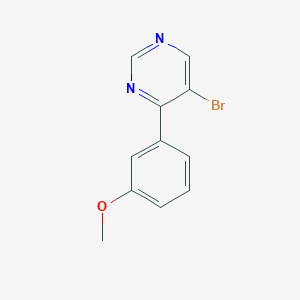

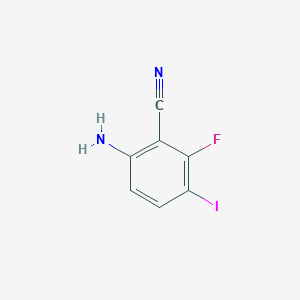

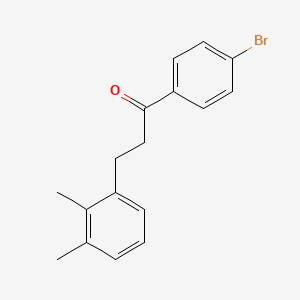

The compound of interest, 2-(2-Bromophenyl)-4'-cyanoacetophenone, is a brominated acetophenone derivative. Acetophenones are a class of organic compounds with a carbonyl group attached to a phenyl ring. The presence of a bromine atom and a cyano group in the compound suggests potential reactivity and applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates were synthesized and investigated for their DNA cleaving activities . Similarly, 2-(4-hydroxybiphenyl-3-yl)-1H-indoles were synthesized from anilines and 5′-bromo-2′-hydroxyacetophenone using palladium-catalyzed indole cyclization . These methods could potentially be adapted for the synthesis of 2-(2-Bromophenyl)-4'-cyanoacetophenone by incorporating the appropriate cyano functional group.

Molecular Structure Analysis

The molecular structure of related bromoacetophenone compounds has been studied. For example, the crystal structure of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran shows the 4-bromophenyl ring slightly rotated out of the benzofuran plane . Although the structure of 2-(2-Bromophenyl)-4'-cyanoacetophenone is not directly reported, it can be inferred that the presence of substituents such as bromine and cyano groups would influence the molecular conformation and possibly the reactivity of the compound.

Chemical Reactions Analysis

Bromoacetophenone derivatives participate in various chemical reactions. For instance, bromoacetophenone has been used as an affinity reagent for human aldehyde dehydrogenase, reacting specifically with Glu-268 and Cys-302 residues . In another study, substituted 2′-hydroxyacetophenone 4-bromophenylhydrazones were oxygenated in the presence of a cobalt(II) Schiff base complex to yield benzodioxoles . These reactions demonstrate the reactivity of bromoacetophenone derivatives and suggest that 2-(2-Bromophenyl)-4'-cyanoacetophenone could also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Bromophenyl)-4'-cyanoacetophenone are not directly reported in the provided papers. However, the properties of bromoacetophenone derivatives can be somewhat predicted. For example, the presence of a bromine atom typically increases the molecular weight and density of the compound, while the cyano group could contribute to the compound's polarity and reactivity. The photoreactivity of 4'-bromoacetophenone analogs has been explored, indicating that such compounds can generate monophenyl radicals capable of hydrogen atom abstraction . This suggests that 2-(2-Bromophenyl)-4'-cyanoacetophenone may also exhibit similar photoreactivity, which could be relevant for applications in photochemistry.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Properties

- Bromophenyl derivatives, including 2-(2-Bromophenyl)-4'-cyanoacetophenone analogs, have been synthesized and evaluated for their inhibitory action against human cytosolic carbonic anhydrase II (hCA II). These compounds have shown varying degrees of inhibition, suggesting their potential as novel drug candidates for treating conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimicrobial Activity

- Halogenated phenyl-acyloxymethyl derivatives, closely related to 2-(2-Bromophenyl)-4'-cyanoacetophenone, have demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, including fluconazole-resistant strains. This indicates their potential as a novel class of antifungal agents (Buchta et al., 2004).

Antioxidant Activity

- Studies on bromophenyl derivatives, including those similar to 2-(2-Bromophenyl)-4'-cyanoacetophenone, have explored their antioxidant properties. These compounds have been found to possess low to moderate antioxidant activities, suggesting their potential utility in combating oxidative stress (Brahmana et al., 2021).

Synthesis of Heterocyclic Compounds

- The compound has been used as a key starting material for the synthesis of a variety of heterocyclic compounds with expected antibacterial activities. This illustrates its versatility as a precursor in the synthesis of potentially bioactive molecules (El-Hashash et al., 2015).

Novel Therapeutic Agents

- Novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety and derived from bromophenyl compounds have shown potential anticancer activities against liver and breast cancer cell lines. This underscores the potential of bromophenyl derivatives in the development of new cancer treatments (Hessien et al., 2009).

properties

IUPAC Name |

4-[2-(2-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-4-2-1-3-13(14)9-15(18)12-7-5-11(10-17)6-8-12/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWFAQYYNUKYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642308 |

Source

|

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898784-11-7 |

Source

|

| Record name | 4-[(2-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.